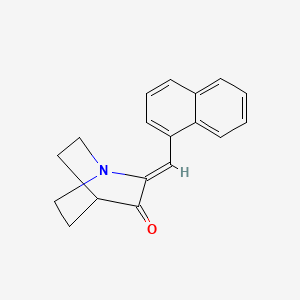![molecular formula C7H10N2O4S2 B7787717 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid](/img/structure/B7787717.png)
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid” is known for its role as an inhibitor of protein kinase D. This compound has been studied for its ability to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D in combination with mitogen-activated protein kinase kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Maintains the pluripotency of embryonic stem cells.
Medicine: Potential therapeutic applications in regenerative medicine.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase D, which in turn activates the PI3K/AKT signaling pathway. This pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The inhibition of protein kinase D leads to increased phosphorylation of AKT, promoting self-renewal and pluripotency .
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Another β-lactam antibiotic.
Uniqueness
The uniqueness of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid lies in its specific inhibition of protein kinase D and its ability to maintain the pluripotency of embryonic stem cells, which is not a common feature among similar compounds .
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-5-4-6(10)9-7(8-5)14-2-3-15(11,12)13/h4H,2-3H2,1H3,(H,8,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWBFGRQWDILEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)SCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)SCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-hydroxypropanoic acid](/img/structure/B7787639.png)
![5,5-dimethyl-2-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7787641.png)
![(5Z)-2-(phenylmethoxyamino)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B7787649.png)

![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)
![(3Z)-3-[(2-hydroxyanilino)methylidene]-2-benzofuran-1-one](/img/structure/B7787654.png)
![(3S,3aR,6aS)-2,5-dibenzyl-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B7787658.png)


![2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7787673.png)
![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate](/img/structure/B7787696.png)

![6-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-4-one](/img/structure/B7787701.png)
![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
